molecular formula C27H31N7O2 B605732 AZ-5104 CAS No. 1421373-98-9

AZ-5104

Katalognummer: B605732
CAS-Nummer: 1421373-98-9
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: IQNVEOMHJHBNHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Origin and Identification as a Pharmacologically Active Metabolite

AZ-5104 was identified as an active, demethylated metabolite of osimertinib (formerly known as AZD9291). medchemexpress.comguidetopharmacology.org In vivo studies in mice revealed that osimertinib is metabolized to this active form. aacrjournals.org Specifically, the cytochrome P450 isoform CYP3A is responsible for the formation of this compound from osimertinib. caymanchem.com Further metabolic studies in rats, dogs, and humans confirmed that this compound is one of the key metabolites. nih.gov

Position within the Landscape of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) Research

However, this increased potency is accompanied by a reduced selectivity margin against wild-type (WT) EGFR compared to its parent compound, osimertinib. aacrjournals.orgbiocrick.com This characteristic is a critical aspect of its profile, as reduced selectivity can be associated with off-target effects. While it displays minimal activity against other non-HER family kinases, it does have the potential to target HER2 and HER4 kinase activity. medchemexpress.combiocrick.com The compound's potent activity against resistant mutations solidifies its importance in the ongoing development of next-generation TKIs aimed at overcoming treatment resistance. frontiersin.org

Overview of Preclinical Research Significance in Target-Driven Investigations

Furthermore, preclinical assessments in models of NSCLC with EGFR exon 20 insertions have highlighted the potential of this compound, alongside osimertinib, as a therapeutic option for this patient population, which currently has limited treatment avenues. crownbio.com Research into its ability to cross the blood-brain barrier has also been a key area of investigation, with studies showing that its accumulation in the brain is restricted by ABCB1 and ABCG2 efflux transporters. nih.govaacrjournals.org These preclinical findings are crucial for predicting clinical outcomes and designing more effective therapeutic strategies.

Detailed Research Findings

In Vitro Potency of this compound

Cell LineEGFR Mutation StatusIC50 (nM)
H1975L858R/T790M2 biocrick.com
PC-9Exon 19 deletion2 biocrick.com
LoVoWild-Type33 biocrick.com
H2073Wild-Type53 biocrick.com

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
EGFR L858R/T790M<1 - 2 medchemexpress.comcaymanchem.com
EGFR L858R6 medchemexpress.com
EGFR L861Q1 medchemexpress.com
EGFR (Wild-Type)25 - 33 medchemexpress.comcaymanchem.com
ErbB47 medchemexpress.com

Eigenschaften

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNVEOMHJHBNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421373-98-9
Record name N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-5104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Az-5104

Target Kinase Inhibition Profile

AZ-5104 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. medchemexpress.combiocrick.com As an active, demethylated metabolite of the third-generation EGFR inhibitor osimertinib, its pharmacological activity is of significant interest. frontiersin.orgguidetopharmacology.org The compound's inhibitory action extends across various forms of the EGFR, including clinically relevant mutant variants, the T790M resistance mutation, and the wild-type form. nih.govnih.gov Furthermore, it exhibits activity against other members of the HER family of receptor tyrosine kinases. nih.govmolnova.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

This compound demonstrates potent inhibitory activity against EGFR. arctomsci.com Its profile is characterized by strong inhibition of both the initial sensitizing mutations and the subsequent resistance mutations that often arise during cancer therapy. clinicaltrials.gov However, its activity against wild-type EGFR is also notable, which influences its selectivity profile. nih.gov

This compound is a potent inhibitor of EGFR harboring sensitizing mutations. aacrjournals.org Research findings indicate that it effectively targets common activating mutations such as the exon 19 deletion and the L858R and L861Q point mutations. medchemexpress.comarctomsci.com In cellular assays measuring the inhibition of EGFR phosphorylation, this compound demonstrated high potency against cell lines with these mutations. For instance, in the PC-9 cell line, which has an exon 19 deletion, the IC₅₀ value for phosphorylation inhibition was 2 nM. biocrick.comarctomsci.com Biochemical assays have further quantified this potent inhibition against various mutant forms of the EGFR enzyme. medchemexpress.comarctomsci.com

Table 1: Inhibitory Activity of this compound Against Mutant EGFR Variants (Biochemical Assay)

Target Kinase IC₅₀ (nM)
EGFR L858R 6 medchemexpress.comarctomsci.com
EGFR L861Q 1 medchemexpress.comarctomsci.com

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

A key characteristic of third-generation EGFR inhibitors and their metabolites is the ability to overcome the T790M "gatekeeper" resistance mutation, which commonly develops in response to earlier-generation inhibitors. amegroups.org this compound is a potent inhibitor of EGFR containing the T790M mutation, often in conjunction with an initial sensitizing mutation like L858R or an exon 19 deletion. medchemexpress.comfda.govfrontiersin.org In fact, some studies report that this compound is even more potent against the T790M mutation than its parent compound, osimertinib. frontiersin.org Its inhibitory concentration (IC₅₀) against the EGFR L858R/T790M double mutant is in the low nanomolar range. medchemexpress.combiocrick.comarctomsci.com For example, it inhibits EGFR phosphorylation in H1975 cells (EGFR L858R/T790M) with an IC₅₀ of 2 nM. biocrick.comcaymanchem.com

Table 2: Inhibitory Activity of this compound Against T790M Mutant EGFR

Target Kinase IC₅₀ (nM)
EGFR L858R/T790M (Enzyme) 1 medchemexpress.comarctomsci.com
EGFR T790M (Enzyme) 2 caymanchem.com
EGFR L858R/T790M (in H1975 cells) 2 (pEGFR IC₅₀) biocrick.comarctomsci.com

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. pEGFR denotes phosphorylated EGFR.

While highly potent against mutant forms of EGFR, this compound also inhibits the wild-type (WT) version of the kinase. medchemexpress.combiocrick.com This activity is a critical parameter, as inhibition of WT EGFR in non-cancerous tissues is often associated with certain side effects. frontiersin.org Compared to its parent compound, osimertinib, this compound demonstrates a reduced selectivity margin, meaning it is comparatively more potent against WT EGFR. biocrick.comnih.govaacrjournals.org Biochemical and cellular assays have established IC₅₀ values for this compound against WT EGFR in the nanomolar range, which, while higher than for mutant forms, is still significant. medchemexpress.comcaymanchem.comarctomsci.com Specifically, the IC₅₀ for WT EGFR in enzymatic assays is reported as 25 nM, and for inhibiting phosphorylation in WT cell lines like LOVO, it is 33 nM. medchemexpress.combiocrick.comcaymanchem.comarctomsci.com

Table 3: Inhibitory Activity of this compound Against Wild-Type (WT) EGFR

Assay Type Target/Cell Line IC₅₀ (nM)
Biochemical (Enzyme) EGFR (WT) 25 medchemexpress.comarctomsci.com
Cellular (pEGFR) LOVO (WT) 33 biocrick.comcaymanchem.comnih.gov

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

This compound functions as an irreversible inhibitor of EGFR. nih.govresearchgate.net This mechanism is shared with its parent drug, osimertinib. amegroups.orgpatsnap.com The chemical structure of this compound features an acrylamide group, which acts as a Michael acceptor. nih.gov This reactive group enables the formation of a stable, covalent bond with a specific cysteine residue, Cys-797, located within the ATP-binding site of the EGFR kinase domain. nih.govamegroups.orgfrontiersin.orgnih.gov By permanently occupying this site, this compound ensures a prolonged and sustained inhibition of the receptor's signaling activity until new receptor proteins are synthesized by the cell. patsnap.com

Activity against Wild-Type EGFR

Activity Against Other Receptor Tyrosine Kinases (e.g., HER2, HER4)

In addition to its primary activity against EGFR, this compound shows inhibitory potential against other members of the ErbB (or HER) family of receptor tyrosine kinases, specifically HER2 (ErbB2) and HER4 (ErbB4). medchemexpress.combiocrick.commolnova.com While it displays minimal off-target activity against a broad panel of non-HER family kinases, its effect on HER2 and HER4 is notable. nih.gov The IC₅₀ of this compound against ErbB4 has been measured at 7 nM. medchemexpress.comarctomsci.com Studies also indicate that this compound is more potent than osimertinib in inhibiting HER2 phosphorylation. nih.govaacrjournals.org This broader activity within the HER family may be relevant in contexts where resistance to EGFR-specific therapy involves signaling through other HER kinases. nih.govfda.gov

Table 4: List of Compounds Mentioned

Compound Name Synonyms/Designations
Afatinib BIBW2992
This compound AZ5104
AZD9291 Osimertinib, Tagrisso
Erlotinib
Gefitinib

Assessment of Off-Target Kinase Activity

This compound was designed for potent activity against mutant forms of EGFR, however, its broader kinase selectivity has been a subject of investigation. Studies indicate that this compound exhibits minimal off-target activity against a wide panel of non-HER (Human Epidermal Growth Factor Receptor) family kinases. medchemexpress.combiocrick.comnih.gov However, in vitro data suggest that it possesses the potential to inhibit other members of the HER family, specifically HER2 (also known as ErbB2) and HER4 (ErbB4). medchemexpress.combiocrick.comnih.govarctomsci.com This activity may be clinically relevant, as HER2 amplification can be a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov Compared to its parent compound, AZD9291, this compound demonstrates a reduced selectivity margin against wild-type EGFR. medchemexpress.combiocrick.comnih.gov

Table 1: Off-Target Activity Profile of this compound

Kinase Family Activity Level Specific Targets
Non-HER Family Kinases Minimal Limited inhibition observed at 1 µM concentration. nih.gov

Modulation of Downstream Signaling Pathways

This compound is a potent, irreversible inhibitor of EGFR, targeting the cysteine residue Cys797 within the receptor's active site. researchgate.netnih.gov It demonstrates significant potency against clinically relevant EGFR mutations, including the T790M resistance mutation, as well as sensitizing mutations like L858R and exon 19 deletions. medchemexpress.combiocrick.com Cellular assays measuring the inhibition of EGFR autophosphorylation confirm its activity across various non-small cell lung cancer cell lines. medchemexpress.combiocrick.comarctomsci.com Notably, this compound often shows greater potency against both mutant and wild-type EGFR forms than its parent compound, AZD9291. nih.gov

The inhibitory concentrations (IC₅₀) for EGFR phosphorylation in different cell lines are detailed below.

Table 2: Cellular IC₅₀ Values of this compound for EGFR Phosphorylation Inhibition

Cell Line EGFR Status IC₅₀ (nM)
H1975 L858R/T790M 2 medchemexpress.combiocrick.comarctomsci.com
PC-9VanR Exon 19 del/T790M 1 medchemexpress.combiocrick.comarctomsci.com
PC-9 Exon 19 del 2 medchemexpress.combiocrick.comarctomsci.com
H2073 Wild-Type (WT) 53 medchemexpress.combiocrick.comarctomsci.com

The EGFR signaling cascade activates multiple downstream pathways, including the SRC-ERK-STAT3 axis, which is crucial for cell proliferation and differentiation. nih.govcancerbiomed.org Research into the effects of this compound on immune cells has revealed tissue-specific modulation of this pathway. nih.gov In human CD4+ T cells undergoing differentiation into T helper 17 (Th17) cells, treatment with this compound resulted in a strong, dose-dependent inhibition of the phosphorylation of SRC, ERK1/2, and STAT3 (specifically on Tyr705). researchgate.netnih.gov This inhibition of key signaling nodes is consistent with the compound's primary function as an EGFR inhibitor, as STAT3 activity is regulated by upstream kinases including EGFR, SRC, and ERK. nih.gov

Interestingly, this inhibitory effect on the SRC-ERK1/2-STAT3 pathway was not observed in the HepG2 human liver cancer cell line, suggesting significant tissue-specific differences in the cellular signaling networks affected by this compound. nih.gov

The activation of EGFR typically triggers two main signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. researchgate.netcancerbiomed.org As an EGFR inhibitor, this compound's ability to block receptor phosphorylation directly leads to the downstream inhibition of both pathways. frontiersin.org The modulation of Extracellular signal-regulated kinase (ERK) phosphorylation is a well-documented consequence of this compound activity and serves as a biomarker for its target engagement. nih.govfrontiersin.org

The PI3K/AKT pathway is a critical regulator of cell survival. embopress.org While direct, extensive studies on this compound's specific modulation of AKT phosphorylation are less detailed than those for the MAPK pathway, its mechanism as an upstream EGFR inhibitor implies a concurrent suppression of AKT activation. researchgate.netcancerbiomed.org The interplay between the AKT and ERK pathways is complex; for instance, AKT-phosphorylated FOXO1 has been shown to suppress ERK activation, indicating potential for crosstalk and feedback loops that could be influenced by EGFR inhibitors like this compound. embopress.org Enhanced phosphorylation of both AKT and ERK is associated with a hyperactive cellular state, and inhibition of these kinases is a key therapeutic goal in cancer. researchgate.net

Impact on SRC-ERK-STAT3 Pathway Phosphorylation

Investigation of Nuclear Receptor Modulation

In a notable example of pharmacological promiscuity, this compound has been identified as a functional agonist for the Retinoic acid receptor-related orphan receptor gamma (RORγ). researchgate.netnih.govnih.gov This discovery was made during a screen of a kinase inhibitor library using a validated reporter cell line system. nih.gov

Further investigation confirmed that this compound acts as a RORγ agonist at low micromolar concentrations. nih.govnih.gov In a HepG2 reporter cell line engineered to express RORγ, this compound was shown to induce RORγ-dependent gene transcription. nih.gov Molecular docking analyses support this finding, indicating that this compound can occupy the ligand-binding domain of the RORγ receptor with a significant docking score. researchgate.netnih.gov This agonistic activity is specific to the RORγ isoform and presents a dichotomous nature for the compound: while it inhibits proliferative pathways via EGFR, it simultaneously activates the nuclear receptor RORγ, which is involved in metabolic regulation and immune function. nih.govnih.gov

Effects on RORγT (Nuclear Receptor ROR-gamma Isoform T) Expression and Activity

The RAR-related orphan receptor C (RORC) gene gives rise to two isoforms, RORγ and RORγT, through the use of alternative promoters. nih.govmdpi.comindigobiosciences.com RORγT is predominantly expressed in specific immune cells, such as T helper 17 (Th17) lymphocytes, and is a key transcription factor in their differentiation and function. nih.govindigobiosciences.comacs.org

In the context of Th17 cells, this compound demonstrates inhibitory effects on RORγT. nih.govmdpi.com Studies have shown that this compound downregulates the expression of RORγT and consequently inhibits the production of RORγT-dependent cytokines. nih.govresearchgate.net This effect is not believed to be caused by direct inverse agonism at the RORγT ligand-binding domain. nih.gov Instead, the inhibition is attributed to this compound's primary function as an Epidermal Growth Factor Receptor (EGFR) inhibitor. nih.govresearchgate.net

The expression of RORγT in Th17 cells is dependent on the EGFR signaling pathway. nih.gov By inhibiting this pathway, this compound disrupts downstream signaling elements crucial for RORγT expression, including SRC, ERK, and STAT3. nih.govnih.govresearchgate.net Research in human CD4+ cells differentiating towards Th17 lymphocytes confirmed that this compound treatment led to a strong, dose-dependent inhibition of the phosphorylation of pSRC, pERK1/2, and pSTAT3. nih.govresearchgate.net This inhibition of the SRC-ERK-STAT3 axis is the proposed mechanism behind the observed downregulation of RORγT expression and the subsequent decrease in Th17-related inflammation. nih.govresearchgate.net

Despite molecular docking analyses showing that this compound can occupy the ligand-binding domain of RORγT, its biological activity in Th17 cells is dominated by its EGFR-inhibiting properties. nih.govmdpi.com

Table 1: Effect of this compound on Downstream Elements of EGFR Signaling in Differentiating Th17 Cells
Signaling ProteinObserved Effect of this compoundReference
pSRC (Phosphorylated SRC)Strong inhibition of phosphorylation nih.govresearchgate.net
pERK1/2 (Phosphorylated ERK1/2)Strong inhibition of phosphorylation nih.govresearchgate.net
pSTAT3 (Phosphorylated STAT3)Strong inhibition of phosphorylation nih.govresearchgate.net

Regulation of RORγ-Dependent Gene Expression (e.g., G6PC)

In contrast to its effects in Th17 cells, this compound acts as an agonist for the RORγ isoform in HepG2 liver hepatoma cells. nih.gov In this cell line, this compound was identified as a compound with RORγ agonist activity, capable of inducing its transcriptional properties. nih.govmdpi.com This agonistic activity leads to the regulation of RORγ target genes, most notably Glucose-6-Phosphatase Catalytic Subunit (G6PC). nih.govresearchgate.net

The G6PC gene is a known target of RORγ and plays a crucial role in glucose metabolism. nih.govpreventiongenetics.compatsnap.com Treatment of HepG2 cells with increasing concentrations of this compound resulted in a substantial, dose-dependent increase in both the mRNA and protein expression of G6PC. nih.gov This induction was significant, with reports of a 20- to 50-fold increase in G6PC expression depending on the specific experiment. nih.gov This was accompanied by a functional consequence: a decrease in the levels of glucose 6-phosphate, the substrate for the G6PC enzyme. nih.gov

While this compound treatment in HepG2 cells also showed a minor (1.6-fold) but statistically significant induction of RORγ mRNA, a corresponding increase at the protein level was not observed, suggesting the primary effect is on RORγ's transcriptional activity rather than its expression. nih.gov Reporter gene assays have confirmed that this compound potentiates the activity of human RORγ. nih.govmdpi.com

Table 2: Effect of this compound on RORγ and G6PC Expression in HepG2 Cells
Target Gene/ProteinEffect of this compound TreatmentReference
RORγ mRNASmall (1.6-fold) but significant induction nih.gov
RORγ ProteinNo significant change observed nih.gov
G6PC mRNASubstantial, dose-dependent increase nih.govresearchgate.net
G6PC ProteinSubstantial, dose-dependent increase nih.govresearchgate.net
Glucose 6-Phosphate LevelsSignificant decrease nih.gov

In Vitro Investigations and Cellular Models of Az-5104 Activity

Cell Line Sensitivity and Potency Studies

AZ-5104 has been evaluated for its potency across a range of cell lines, including those with EGFR mutations, wild-type EGFR, and HER2 mutations. Potency is often measured by the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, representing the concentration of the compound required to inhibit 50% of the target activity or cell growth, respectively.

EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., PC9, NCI-H1975, H1975)

This compound demonstrates potency against NSCLC cell lines harboring common EGFR mutations, including the L858R mutation and Exon 19 deletions, as well as the acquired T790M resistance mutation. Studies have shown that this compound inhibits EGFR phosphorylation and reduces cell viability in these cell lines.

Cell LineEGFR Mutation(s)Assay TypeValue (nM)Reference
H1975L858R/T790MEGFR phosphorylation IC502 medchemexpress.comapexbt.com
H1975T790M/L858RCell viability IC503.3 selleckchem.com
PC-9Exon 19 deletionEGFR phosphorylation IC502 medchemexpress.comapexbt.com
PC-9Exon 19 deletionCell viability IC502.6 selleckchem.com
PC-9VanRExon 19 deletion/T790MEGFR phosphorylation IC501 medchemexpress.com
PC-9 (engineered)Exon 19 deletionApparent in vitro potency against pEGFR2-3 scispace.com
NCI-H1975 (engineered)T790MApparent in vitro potency against pEGFR10-20 scispace.com
NCI-H1975L858R/T790MCytotoxicity (72 hrs, SYTOX green) GI5024 caymanchem.com

This compound has shown greater potency against Exon 19 deletion and T790M mutants compared to osimertinib in some in vitro studies. pharmgkb.org Specifically, it exhibited approximately 8-fold greater potency against these mutants. pharmgkb.org

Wild-Type EGFR Cell Lines (e.g., LoVo, H2073, Calu 3)

While primarily potent against mutant EGFR, this compound also exhibits activity against cell lines expressing wild-type EGFR. However, its selectivity margin against wild-type EGFR is reduced compared to its parent compound, osimertinib. medchemexpress.comaacrjournals.org

Cell LineEGFR StatusAssay TypeValue (nM)Reference
LOVOWTEGFR phosphorylation IC5033 medchemexpress.comapexbt.com
LOVOWTIC5033 aacrjournals.org
H2073WTEGFR phosphorylation IC5053 medchemexpress.com
NCI-H2073WTCell viability IC5053 selleckchem.com
Calu-3WTCytotoxicity (72 hrs, SYTOX green) GI5058 medchemexpress.com
Calu 3WTCell viability IC5080 selleckchem.com

Engineered Cell Lines with EGFR Exon 20 Insertions (e.g., D770_N771InsSVD, V769_D770InsASV)

EGFR Exon 20 insertion mutations represent a class of mutations often associated with reduced sensitivity to earlier generations of EGFR TKIs. crownbio.comamegroups.cn Studies utilizing CRISPR-Cas9 engineered cell lines carrying prevalent Exon 20 insertions, such as D770_N771InsSVD and V769_D770InsASV, have investigated the activity of this compound. crownbio.comamegroups.cnaacrjournals.orgnih.govnih.gov this compound, along with osimertinib, has demonstrated potent inhibition of phosphorylation, cell growth, and proliferation in these engineered cell lines in vitro. crownbio.comaacrjournals.orgnih.govresearchgate.net

HER2 Exon 20 Insertion Cell Lines (e.g., H1781)

This compound has also shown potential to target HER2 kinase activity. medchemexpress.com Compared to osimertinib and afatinib, AZD9291 exhibited moderate potency against H1781 cells, which harbor a VC insertion at G776 in exon 20 of HER2. aacrjournals.orgaacrjournals.org Consistent with its greater wild-type EGFR potency, the AZ5104 metabolite showed more potency than AZD9291 against phospho-HER2 in some studies. aacrjournals.orgaacrjournals.orgnih.gov

Cellular Growth and Proliferation Assays

Cellular growth and proliferation assays, such as those utilizing SYTOX green nucleic acid staining or CellTiter-Glo, are commonly used to assess the effect of this compound on cancer cell viability and growth. medchemexpress.commdpi.com These assays have demonstrated that this compound decreases proliferation in various sensitive cell lines. For instance, it decreases proliferation of H1975 NSCLC cells containing the L858R and T790M mutations with a GI50 of 24 nM. caymanchem.com In a phenotypic assay, AZ5104 showed greater potency across cell lines compared to AZD9291. biocrick.comapexbt.comaacrjournals.org

Mechanism of Action Studies in Cell Culture

Quantification of EGFR Phosphorylation in Cell Extracts

The effect of this compound on EGFR phosphorylation has been quantified in various cell lines using techniques such as ELISA and Western blotting medchemexpress.comaacrjournals.orgmedchemexpress.comnih.gov. Studies have shown that this compound inhibits EGFR phosphorylation with different half-maximal inhibitory concentration (IC50) values depending on the EGFR mutation status of the cell line. For instance, this compound demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring common activating mutations like EGFR L858R/T790M, EGFR Exon 19 deletion/T790M, and EGFR Exon 19 deletion, with IC50 values in the low nanomolar range medchemexpress.combiocrick.commedchemexpress.com. While also inhibiting wild-type EGFR phosphorylation, this compound exhibits a reduced selectivity margin compared to its parent compound, osimertinib medchemexpress.combiocrick.comaacrjournals.orgmedchemexpress.com.

Interactive Table 1: Inhibition of EGFR Phosphorylation by this compound

Cell LineEGFR Mutation StatusIC50 (nM)Source
H1975EGFR L858R/T790M2 medchemexpress.combiocrick.commedchemexpress.com
PC-9VanREGFR Exon 19 deletion/T790M1 medchemexpress.combiocrick.commedchemexpress.com
PC-9EGFR Exon 19 deletion2 medchemexpress.combiocrick.commedchemexpress.com
H2073Wild-type53 medchemexpress.combiocrick.commedchemexpress.com
LOVOWild-type33 medchemexpress.combiocrick.commedchemexpress.com

Cells were typically treated with a dose-response of this compound for a specific duration (e.g., 2 hours), and for wild-type cells, stimulation with EGF was often performed before lysis medchemexpress.combiocrick.commedchemexpress.com. The level of EGFR phosphorylation was then quantified in cell extracts medchemexpress.combiocrick.commedchemexpress.com.

Analysis of Cell Viability and Inhibition of Cell Growth

This compound has been evaluated for its effects on cell viability and growth inhibition in various cell lines, including those with EGFR mutations and wild-type EGFR, as well as other cell types like HepG2 and human CD4+ T cells selleckchem.comselleck.co.jpnih.govresearchgate.netcrownbio.com.

In EGFR-mutant cell lines, this compound has shown potent inhibition of cell viability and proliferation. For instance, it demonstrated low nanomolar IC50 values in H1975 (T790M/L858R) and PC-9 (ex19del) cell lines selleckchem.comselleck.co.jp. Against wild-type EGFR cell lines such as Calu 3 and NCI-H2073, higher concentrations of this compound were required to inhibit cell viability selleckchem.comselleck.co.jp.

Interactive Table 2: Inhibition of Cell Viability by this compound

Cell LineEGFR StatusIC50 (nM)Source
H1975T790M/L858R3.3 selleckchem.comselleck.co.jp
PC-9ex19del2.6 selleckchem.comselleck.co.jp
Calu 3Wild-type80 selleckchem.comselleck.co.jp
NCI-H2073Wild-type53 selleckchem.comselleck.co.jp
HepG2Not specified> 5000 nih.gov
Th17 cellsNot applicable> 500 nih.gov

Studies in HepG2 cells using the neutral red uptake assay showed that this compound was well tolerated at concentrations as high as 5 µM nih.govresearchgate.net. However, in human CD4+ cells differentiating towards Th17 cells, concentrations above 500 nM significantly decreased cell viability as determined by the CellTiter-Glo assay nih.govresearchgate.net.

This compound also potently inhibited cell growth and proliferation in cell lines engineered to carry EGFR exon 20 insertion variants nih.govcrownbio.comaacrjournals.org.

Immunoblotting for Signaling Protein Analysis

Immunoblotting (Western blotting) has been utilized to analyze the impact of this compound on the phosphorylation levels of key signaling proteins downstream of EGFR, such as SRC, ERK1/2, and STAT3 nih.govaacrjournals.org. In human CD4+ cells differentiating towards Th17 lymphocytes, treatment with increasing concentrations of this compound for 1 hour resulted in a strong inhibition of the phosphorylation levels of pSRC, pERK1/2, and pSTAT3 nih.gov. Densitometric analysis was performed to quantify the levels of these phosphorylated proteins nih.gov.

Interestingly, this compound did not show a similar effect on the SRC-ERK1/2-STAT3 pathway in HepG2 cells, and phosphorylation of STAT3 on Tyr705 was not visible in these cells, suggesting potential tissue-specific differences in signaling networks nih.gov.

Studies on RORγ Activity in Reporter Cell Lines (e.g., RORγ-HepG2)

This compound has been identified as a compound that modulates the activity of Retinoic acid-related Orphan Receptor gamma (RORγ) nih.govmdpi.comresearchgate.net. Studies using reporter cell lines, such as the RORγ-HepG2 reporter cell line, have investigated the effects of this compound on RORγ-dependent transcription nih.govmdpi.comindigobiosciences.comindigobiosciences.com.

In the RORγ-HepG2 reporter cell line, this compound was found to induce RORγ-dependent transcription nih.govmdpi.com. The dose-effect curve indicated that a concentration of 2 µM this compound was optimal for the transactivation of RORγ in these reporter cells nih.gov. Overexpression of human RORγ and RORγT, as well as mouse Rorγ and Rorγt, in the RORγ-HepG2 reporter cell line showed synergistic effects with this compound treatment nih.govmdpi.com. Notably, similar effects were not observed for RORα and RORβ nuclear receptors nih.gov.

Further studies using a reporter system where the ligand-binding domain (LBD) of RORγ was fused to the GAL4 DNA-binding domain also showed a statistically significant induction of the reporter after treatment with this compound, suggesting that the effects are at least partly mediated by interactions with the RORγ LBD nih.govmdpi.com. Molecular docking analysis supports this, indicating that this compound occupies the ligand binding domain of RORγ/RORγT with a significant docking score nih.govmdpi.com.

This compound was also shown to induce the expression of G6PC, a gene known to be regulated by RORγ, in HepG2 cells in a dose-dependent manner at both the mRNA and protein levels nih.gov.

Investigations in Human CD4+ T Cell Differentiation Models (e.g., Th17 Cells)

The impact of this compound on the differentiation of human CD4+ T cells, particularly into T helper 17 (Th17) cells, has been investigated nih.govmdpi.comnih.gov. Th17 cells are a subset of CD4+ effector T cells involved in immune responses and their differentiation is driven by specific cytokines nih.govrndsystems.com. RORγT, an isoform of RORC, is preferentially expressed in Th17 lymphocytes and plays a crucial role in their differentiation and the regulation of Th17-specific cytokines like IL-17 nih.govresearchgate.netresearchgate.netindigobiosciences.com.

Studies with human CD4+ cells differentiating towards Th17 lymphocytes revealed that this compound exhibited different biological activity compared to its effects on RORγ in HepG2 cells nih.govmdpi.com. While the ligand binding domains of RORγ and RORγT are identical, and activation of RORγT-dependent transcription in Th17 cells might be expected, this compound unexpectedly decreased RORγT expression levels in a dose-dependent manner in these cells nih.govmdpi.com.

This decrease in RORγT expression was associated with a reduction in the expression of Th17-related cytokines, including IL17A, IL17F, IL9, IL21, and CSF2 nih.govmdpi.com. The expression of FOXP3 and IL23A genes was not similarly affected nih.gov. Further analysis indicated that this compound decreased RORγT occupancy at the IL17A/F promoters nih.govmdpi.com. Even shorter exposure of fully differentiated Th17 cells to this compound at concentrations above 0.5 µM, which showed some cytotoxicity, also resulted in decreased expression of selected Th17 genes nih.govmdpi.com.

The observed downregulation of RORγT expression and Th17-related cytokine production by this compound in Th17 cells is attributed, at least in part, to the inhibition of the SRC-ERK-STAT3 signaling pathway, which is downstream of EGFR nih.govresearchgate.net.

In Vivo Preclinical Efficacy and Pharmacodynamics of Az-5104

Xenograft Tumor Model Studies

Xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, have been instrumental in evaluating the in vivo activity of AZ-5104 guidetopharmacology.orgymilab.comdntb.gov.uanih.gov.

This compound has demonstrated activity in xenograft models harboring EGFR-sensitizing mutations (such as Exon 19 deletion and L858R) and the common acquired resistance mutation T790M guidetopharmacology.orgymilab.comdntb.gov.uanih.gov. Investigations in the NCI-H1975 xenograft model, which carries the L858R and T790M mutations, have explored the pharmacodynamic contribution of this compound ymilab.com. Significant dose-dependent tumor regression induced by this compound has been observed in NSCLC cell lines with activating EGFR mutations and in corresponding xenograft models. This compound was found to achieve high levels of tumor inhibition in modified H2073 xenograft models. In vitro data indicated that this compound exhibited greater potency against Exon 19 deletion (PC-9) and T790M (H1975) cell lines compared to the parent compound osimertinib dntb.gov.uanih.gov.

The activity of this compound has been evaluated in NSCLC xenograft models specifically engineered to carry EGFR Exon 20 insertion mutations, such as the CRISPR-engineered H2073 models with Exon 20 Ins SVD (D770_N771InsSVD) and Exon 20 Ins ASV (V769_D770InsASV). Once-daily administration of this compound induced significant tumor growth inhibition and, in some cases, regression in these models. For instance, in the H2073-SVD model, this compound administered at 50 mg/kg once daily resulted in 95% tumor growth inhibition at day 14. In the H2073-ASV model, the maximum tolerated dose of this compound also achieved 95% tumor growth inhibition at day 14. In the LU0387 model, this compound at 25 mg/kg daily induced 7% tumor regression at day 15. These studies indicated that this compound demonstrated a more favorable mutant-selective profile against cell lines with Exon 20 insertion mutations compared to first and second-generation TKIs. Furthermore, this compound induced a greater degree of tumor growth inhibition than afatinib in EGFR Exon 20 insertion in vivo xenograft models.

Tumor Growth Inhibition in EGFR Exon 20 Insertion Xenograft Models

ModelEGFR Exon 20 InsertionThis compound Dose (mg/kg daily)Tumor Growth Inhibition (%) at Day 14Regression (%) at Day 15Citation
H2073-SVDD770_N771InsSVD5095-
H2073-ASVV769_D770InsASVMTD*95-
LU0387H773_V774insNPH25-7

*MTD: Maximum Tolerated Dose

Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue directly into mice, are considered more patient-relevant due to their preservation of tumor heterogeneity and architecture. This compound's activity has been evaluated in EGFR Exon 20 insertion PDX models. This compound demonstrated high activity across several different Exon 20 insertion PDX models. Specifically, this compound induced significant tumor growth inhibition in three distinct PDX models carrying different Exon 20 insertion mutations: LG1423 (V769_D770InsASV), LXF2478 (M766_A767insASV), and LU0387 (H773_V774insNPH). In the LU0387 PDX model, this compound at 50 mg/kg daily resulted in significant tumor growth inhibition.

Tumor Growth Inhibition in EGFR Exon 20 Insertion PDX Models

ModelEGFR Exon 20 InsertionThis compound Dose (mg/kg daily)Tumor Growth InhibitionCitation
LG1423V769_D770InsASV25Significant
LXF2478M766_A767insASV25Significant
LU0387H773_V774insNPH50Significant

Xenograft Models with EGFR Exon 20 Insertions (e.g., H2073-SVD, H2073-ASV)

In Vivo Pharmacodynamic Biomarker Analysis

In vivo pharmacodynamic studies have been conducted to assess how this compound impacts EGFR and its downstream signaling pathways within tumor tissue guidetopharmacology.orgymilab.com. Measuring changes in phosphorylated EGFR (pEGFR) levels is a key method used to confirm target engagement guidetopharmacology.orgymilab.com. Treatment with this compound has been shown to result in strong inhibition of pEGFR and downstream signaling molecules, including pAKT and pERK1/2, in xenograft models. In Exon 20 insertion models, the enhanced efficacy observed with this compound correlated with a more profound and less transient inhibition of EGFR and downstream signaling pathways when compared to osimertinib or afatinib. Pharmacodynamic effects are typically assessed by analyzing tumor samples collected at various time points post-dosing using techniques such as ELISA and Western blot. These analyses have demonstrated that this compound can achieve robust Exon 20 insertion-mediated pathway inhibition in vivo.

Phosphorylated EGFR (pEGFR) Inhibition in Tumor Xenografts

In vivo studies utilizing tumor xenograft models have demonstrated the ability of this compound to inhibit phosphorylated EGFR (pEGFR). This compound functions as an EGFR inhibitor. wikidata.orgwikipedia.org Efficacy has been observed in shrinking tumors in mouse models harboring EGFR mutations, including those with the sensitizing L858R mutation and models with both the L858R activating mutation and the T790M resistance mutation (C/L+T mice). wikipedia.org For instance, a dose of 5 mg/kg/day of this compound showed efficacy in reducing tumor size in both C/L858R and C/L+T mice. wikipedia.org In H1975 mouse xenograft models, which carry the L858R and T790M mutations, this compound administered at doses ranging from 2.5 to 10 mg/kg per day reduced tumor growth. wikidata.org

Pharmacodynamic assessments in tumor tissue from xenograft models, such as the H2073-SVD model, confirmed that AZ5104 inhibits EGFR phosphorylation in vivo. Mathematical modeling approaches integrating pharmacokinetic and pharmacodynamic data from xenograft models, including A431, PC9, and NCI-H1975, indicated that a reduction in phosphorylated EGFR is necessary for the reduction of tumor volume. These models also suggested that the recovery of pEGFR is slower following chronic dosing, which is attributed to reduced resynthesis of the receptor. Research highlights a clear correlation between the extent and duration of phospho-EGFR inhibition and the resulting anti-tumor efficacy observed.

Analysis of Downstream Signaling Molecules in Tumors

EGFR activation triggers a cascade of downstream cellular signaling events. wikipedia.org Preclinical investigations into the pharmacodynamics of this compound have included the analysis of these downstream signaling molecules within tumor tissue. Studies have shown that both Osimertinib and its metabolite AZ5104 inhibit downstream signaling pathways in vivo. Comprehensive biomarker analysis of EGFR pathways has been employed to evaluate the impact of EGFR TKIs, including this compound, within tumor tissue.

Specifically, this compound has been shown to inhibit the phosphorylation of key kinases situated downstream of EGFR, such as SRC, ERK1/2, and STAT3. This inhibitory effect on downstream signaling has been observed in various experimental settings, including studies involving human CD4+ cells differentiating towards Th17 lymphocytes. However, observations in tumor xenograft models suggest that the inhibition of downstream signaling molecules may be more transient compared to the inhibition of the phospho-EGFR signal itself. Osimertinib and its active metabolites, including AZ5104, have also demonstrated inhibition of downstream signaling originating from EGFR mutants, as well as from HER2 and HER3 overexpressing cell lines.

Comparative Efficacy of this compound as a Metabolite Versus Parent Compound in Vivo

This compound is recognized as a significant active metabolite of Osimertinib (AZD9291). wikidata.orgciteab.comwikipedia.org In vivo studies in mice have detected the presence of this compound in plasma, confirming that it retains the irreversible binding characteristic of the parent compound, Osimertinib.

Comparative in vivo studies in H2073 xenograft models demonstrated that the AZ5104 metabolite was capable of achieving high levels of tumor inhibition, comparable to those observed with Osimertinib treatment. In models specifically designed to study EGFR Exon 20 insertion mutations, both Osimertinib and AZ5104 induced sustained tumor growth inhibition in vivo. High levels of anti-tumor activity were noted for Osimertinib, and similar levels of inhibition were achieved by AZ5104 in these models.

Pharmacokinetic and Metabolic Research of Az-5104

Metabolite Formation and Identification in Preclinical Species

Studies in preclinical species, including rat, dog, and mouse, have been conducted to understand the metabolic disposition of osimertinib and its key metabolites, including AZ-5104. sci-hub.senih.gov In these species, as well as in humans, this compound is one of two principal circulating active metabolites of osimertinib, the other being AZ7550. sci-hub.seiiarjournals.orgastrazeneca.camdpi.com These metabolites were detected in hepatocytes from human, rat, and dog, often at similar or higher levels in rat and dog compared to humans. sci-hub.se

Enzymatic Pathways Involved (e.g., Cytochrome P450 CYP3A4/5)

The primary enzymatic pathway responsible for the metabolism of osimertinib, and consequently the formation of this compound and AZ7550, is mediated by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5. sci-hub.seiiarjournals.orgastrazeneca.camdpi.comresearchgate.netfrontiersin.org In vitro studies using recombinant expressed CYP isozymes indicated that both this compound and AZ7550 are primarily formed by CYP3A4 and CYP3A5. sci-hub.se The formation rate of this compound in hepatocyte incubations was shown to decrease significantly with the inclusion of a CYP3A4/5 inhibitor like ketoconazole or a pan P450 inhibitor like 1-aminobenzotriazole. sci-hub.se While CYP3A4 is reported as the major enzyme, other CYPs may also contribute to osimertinib metabolism. sci-hub.seresearchgate.netaacrjournals.org

Relationship with Osimertinib (AZD9291) and Other Metabolites (e.g., AZ7550)

This compound is an active, demethylated metabolite of osimertinib (AZD9291). medchemexpress.comfishersci.filktlabs.com Osimertinib is metabolized by CYP3A4/5 to produce this compound and AZ7550 through oxidative and dealkylation pathways. sci-hub.seiiarjournals.orgdrugbank.com Both this compound and AZ7550 are pharmacologically active. iiarjournals.orgastrazeneca.cadrugbank.com While AZ7550 shows a similar pharmacological profile to osimertinib, this compound has demonstrated greater potency against both mutant and wild-type EGFR in some preclinical settings. medchemexpress.comiiarjournals.orgastrazeneca.cadrugbank.commedkoo.com In preclinical studies, this compound was identified as exhibiting approximately 5-fold greater potency compared to osimertinib. medkoo.com

In humans, the systemic exposure of both this compound and AZ7550 at steady-state is approximately 10% of the parent compound, osimertinib. astrazeneca.camdpi.comdrugbank.com In rats, following oral administration of osimertinib, AZ5104 and AZ7550 were observed at 21% to 44% and 24% to 34% of osimertinib exposure based on AUC, respectively, at different dose levels. researchgate.netaacrjournals.org

The metabolic scheme of osimertinib involves the formation of these two principal circulating metabolites, which can be further metabolized by CYP3A4/5. sci-hub.seaacrjournals.org Studies using deuterated osimertinib have indicated that the metabolic pathway producing this compound can be significantly inhibited, leading to decreased plasma concentrations of this compound and increased systemic exposure of the deuterated parent compound in rats and humans. researchgate.netnih.gov

Plasma Stability Investigations in Biological Matrices

Investigations into the stability of this compound in biological matrices, particularly plasma, have revealed that it, along with osimertinib and AZ7550, exhibits limited stability. nih.govnih.govresearchgate.net This instability is a significant consideration in the development of bioanalytical methods for quantifying these compounds in pharmacokinetic studies. nih.govnih.govdntb.gov.ua

Impact of Plasma Matrix Components (e.g., Cysteine, Proteins) on Stability

The instability of this compound, osimertinib, and AZ7550 in plasma is primarily attributed to a putative Michael addition reaction between the Michael acceptor functional group present in their structures and cysteine residues within the plasma matrix. nih.govresearchgate.netdntb.gov.uadntb.gov.ua Both free cysteine and protein-containing cysteine residues in plasma are significant factors contributing to the decline in concentration of these compounds. researchgate.net Experiments using filtered rat plasma with different molecular weight cut-offs demonstrated that macromolecular proteins in plasma are one of the main factors inducing the instability of this compound, osimertinib, and AZ7550. researchgate.net

Development of Stabilization Strategies for Bioanalytical Samples

To address the instability of this compound and its related compounds in plasma samples, stabilization strategies have been developed for bioanalytical purposes. The addition of acetonitrile to plasma samples has been identified as a method to significantly enhance the stability of osimertinib, this compound, and AZ7550. nih.govresearchgate.net This approach is thought to protect the compounds from the Michael addition reaction with cysteine. researchgate.net Validated bioanalytical methods utilizing techniques like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) have been developed, incorporating stabilization techniques to accurately quantify this compound and its related metabolites in plasma and dried blood spots. nih.govresearchgate.netnih.govresearchgate.net

Distribution in Biological Compartments

Research has also explored the distribution of this compound in biological compartments in preclinical species. Following oral administration of osimertinib to mice, this compound was observed in tumor tissue at somewhat lower levels compared to plasma, with tumor:plasma ratios ranging from 0.26 to 0.86. researchgate.netaacrjournals.org However, in contrast to the parent compound osimertinib, this compound concentrations were not measurable above the assay limit of detection in the brain in these mouse studies. researchgate.netaacrjournals.org This suggests limited distribution of this compound into the brain compared to osimertinib, which showed significant brain distribution. researchgate.netaacrjournals.org Studies also indicate that both osimertinib and this compound are substrates of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can influence their distribution in the body, including across the blood-brain barrier. mdpi.commedkoo.comaacrjournals.orgaacrjournals.org

Data Table: Preclinical Exposure of this compound Relative to Osimertinib

SpeciesDose (mg/kg Osimertinib)This compound Exposure (% of Osimertinib AUC)CompartmentSource
Mouse521 - 44Plasma researchgate.netaacrjournals.org
Mouse2521 - 44Plasma researchgate.netaacrjournals.org
Mouse526 - 86 (Tumor:Plasma Ratio)Tumor researchgate.netaacrjournals.org
Mouse2526 - 86 (Tumor:Plasma Ratio)Tumor researchgate.netaacrjournals.org
Mouse5 & 25Not measurable above detection limitBrain researchgate.netaacrjournals.org

Note: Exposure percentages in plasma are based on AUC from time 0 to time t (AUC0-t). Tumor:plasma ratios are based on AUC.

Tumor Distribution

Research in female SCID mice orally administered osimertinib at doses of 5 and 25 mg/kg provided insights into the tumor distribution of this compound. Based on the area under the curve from time 0 to time t (AUC₀-t), this compound exposure in tumors was observed at somewhat lower levels than in plasma researchgate.net. Tumor:plasma ratios for this compound ranged from 0.26 to 0.86 researchgate.net.

Brain Distribution and Blood-Brain Barrier Permeability

Studies have examined the brain distribution and blood-brain barrier (BBB) permeability of osimertinib and its metabolites, including this compound researchgate.netaacrjournals.orgtargetedonc.comnih.gov. In contrast to the parent compound osimertinib, which demonstrated significant brain penetration, no this compound concentrations above the assay limit of detection (0.08 µM) were measurable in the brain of female SCID mice following oral administration of osimertinib at 5 and 25 mg/kg researchgate.net. Similarly, AZ7550 showed minimal brain distribution researchgate.net.

Further preclinical comparisons of BBB permeability of various EGFR-TKIs, including this compound, using in vitro and in vivo models have been conducted . These studies support the use of transporter assays as an early screen for predicting brain penetrance .

Plasma Protein Binding in Different Species

Interactions with Drug Efflux and Uptake Transporters (e.g., MDR1, BCRP)

This compound has been identified as a substrate of the efflux transporters P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2) aacrjournals.orgnih.govaacrjournals.org. These transporters are known to limit the passage of molecules across the BBB and are expressed in various tissues, including the endothelial cells of blood-tissue interfaces aacrjournals.orgnih.govaacrjournals.orgmdpi.commdpi.com.

In vitro assessments using transfected MDCK cells (MDR1-MDCK and BCRP-MDCK) and Caco2 cells have been performed to determine the substrate activity of this compound against these transporters aacrjournals.orgaacrjournals.org. Relative efflux ratios of this compound between MDR1-MDCK and normal MDCK cells, and between BCRP-MDCK and MDCK cells, suggest that this compound is a substrate for both P-gp and BCRP aacrjournals.orgaacrjournals.org. Studies where this compound was dosed in the presence of transporter inhibitors like valspodar (for P-gp) or Ko143 (for BCRP) showed efflux ratios similar to those observed in non-transfected or BCRP-MDCK cells with inhibitor, further confirming that this compound is a substrate of these transporters aacrjournals.orgaacrjournals.org.

In mice, Abcb1a/1b (the mouse equivalent of human MDR1/P-gp), with a minor contribution from Abcg2 (the mouse equivalent of human BCRP), significantly restricted the brain accumulation of both osimertinib and this compound nih.gov. However, the ABC transporters did not appear to affect the oral availability of osimertinib nih.gov.

Analytical and Methodological Approaches in Az-5104 Research

Quantitative Analysis Techniques in Biological Samples

Accurate quantification of AZ-5104 and its related compounds in biological matrices is fundamental to pharmacokinetic, pharmacodynamic, and other research studies. Several analytical techniques have been employed for this purpose.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a widely utilized and highly sensitive technique for the quantitative analysis of this compound and its metabolites in biological samples such as plasma and dried blood spots (DBS). nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgwaters.com This method offers advantages in terms of speed, sensitivity, and specificity. researchgate.net

Validated UPLC-MS/MS methods have been developed for the simultaneous quantification of this compound alongside its parent compound, osimertinib, and other metabolites like AZ7550 in human plasma and DBS. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.net Sample preparation often involves protein precipitation. mdpi.comnih.govresearchgate.net Chromatographic separation is typically achieved using a UPLC system with a C18 column and a mobile phase consisting of aqueous and organic solvents, often with acidic modifiers like formic acid or ammonium acetate. mdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.net Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode with positive electrospray ionization. mdpi.comfrontiersin.orgnih.govresearchgate.net Specific ion transitions are monitored for this compound and other analytes. nih.govresearchgate.net

Research has shown that UPLC-MS/MS methods can achieve excellent sensitivity and specificity for this compound quantification in biological matrices. nih.gov For instance, a validated method in human plasma demonstrated a validation range from 0.5 to 100 ng/mL. nih.gov Another multitarget LC-MS/MS method for several tyrosine kinase inhibitors, including this compound, reported a lower limit of quantification (LLOQ) of 0.2 ng/mL for this compound in plasma. mdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) for Phosphorylation Quantification

ELISA is a common immunoassay technique used to quantify protein levels, including the phosphorylation status of specific proteins targeted by compounds like this compound. In the context of this compound research, ELISA has been employed to quantify the level of EGFR phosphorylation in cell extracts. medchemexpress.commedchemexpress.comaacrjournals.orgnih.govresearchgate.net

Studies investigating the effects of this compound on cellular signaling pathways have utilized ELISA to measure changes in phosphorylation levels of EGFR and downstream kinases. nih.govresearchgate.net For example, a modified phospho-EGFR ELISA kit has been used to quantify EGFR phosphorylation in cell extracts after treatment with this compound. aacrjournals.orgresearchgate.net ELISA can also be used to analyze the concentration of cytokines, such as IL-17, in cell culture supernatants following treatment with this compound. nih.gov

Bioanalytical Method Validation Criteria

Validated bioanalytical methods are essential to ensure the reliability and accuracy of quantitative data obtained from biological samples. The validation of methods used for this compound analysis typically follows established guidelines, such as those from the FDA and EMA. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgeuropa.eufda.gov Key validation criteria include accuracy, precision, selectivity, matrix effects, recovery, and stability. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgeuropa.eufda.gov

Accuracy and Precision Assessment

Accuracy and precision are critical parameters evaluated during the validation of bioanalytical methods for this compound. Accuracy refers to the closeness of measured values to the true concentration, while precision indicates the reproducibility of the measurements. fda.govfda.govwordpress.com These parameters are typically assessed by analyzing quality control (QC) samples at different concentration levels (low, middle, and high QCs) across multiple analytical runs. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgfda.govfda.govwordpress.com

Validated UPLC-MS/MS methods for this compound have demonstrated acceptable accuracy and precision within bioanalytical guidelines. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org For instance, a method for quantifying osimertinib and its metabolites, including this compound, in plasma and DBS showed that the accuracy and precision for this compound were within acceptable limits, with average bias of QC samples typically less than 15% and relative standard deviation (RSD) less than 15%. nih.gov Another validated method for this compound in human plasma reported intra-day and inter-day precisions (RSD) of less than 15% and accuracies within ±15%. nih.gov

Selectivity and Matrix Effects Evaluation

Selectivity and matrix effects are important considerations to ensure that the analytical method specifically measures the analyte of interest without interference from endogenous matrix components or other co-administered substances. europa.eufda.govwordpress.com Selectivity is typically evaluated by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the analyte's retention time. europa.eufda.gov Matrix effects assess the influence of the biological matrix on the ionization efficiency of the analyte. europa.eufda.govwordpress.com

Validated methods for this compound have addressed selectivity and matrix effects. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org Matrix effects for this compound have been investigated using the matrix factor, comparing the peak area in the presence of matrix ions to that in the absence of matrix. nih.gov Acceptable variability in matrix factors, often expressed as a coefficient of variation (%CV) of less than 15%, is a common acceptance criterion. wordpress.com Studies have shown that validated methods for this compound meet these criteria. nih.gov

Recovery and Stability Studies

Recovery and stability studies assess the efficiency of the analyte extraction process and the stability of the analyte in the biological matrix under various storage and handling conditions. fda.govfda.gov Recovery is determined by comparing the analytical results of extracted samples with those of unextracted samples at the same concentration. fda.gov Stability studies evaluate the analyte's integrity over time at different temperatures (e.g., room temperature, refrigerated, frozen), through freeze-thaw cycles, and in processed samples. fda.govfda.gov

Validated methods for this compound have included recovery and stability assessments. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.org Recovery for this compound from biological matrices like plasma and DBS has been evaluated as part of method validation. nih.gov Stability studies have revealed that this compound, similar to its parent compound osimertinib, can exhibit instability in plasma at room temperature, highlighting the importance of proper sample handling and storage conditions. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgresearchgate.net Conversely, this compound has shown better stability in dried blood spots. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Specific protocols, such as keeping samples on ice or storing at low temperatures, have been explored to enhance the stability of this compound in plasma. frontiersin.orgfrontiersin.org

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound135637007
Osimertinib71749371
AZ7550135637008

Data Tables

Based on the search results, here is an example of how accuracy and precision data for this compound from a validated UPLC-MS/MS assay in plasma and DBS could be presented in a table. Note that specific numerical data for this compound's accuracy and precision across different QC levels were mentioned as being within acceptable limits (<15% bias, <15% RSD) but detailed tables were not directly extractable in a structured format from the snippets. The table below illustrates the type of data that would be presented based on the descriptions.

MatrixQC LevelNominal Concentration (ng/mL)Measured Concentration (Mean ± SD) (ng/mL)Accuracy (% Bias)Precision (% RSD)
Human PlasmaLQC[Value][Mean ± SD]< 15%< 15%
Human PlasmaMQC[Value][Mean ± SD]< 15%< 15%
Human PlasmaHQC[Value][Mean ± SD]< 15%< 15%
Dried Blood SpotLQC[Value][Mean ± SD]< 15%< 15%
Dried Blood SpotMQC[Value][Mean ± SD]< 15%< 15%
Dried Blood SpotHQC[Value][Mean ± SD]< 15%< 15%

Another example of data that could be presented relates to the stability of this compound in different matrices.

MatrixStorage ConditionTime Point% Remaining (Mean ± SD)
Human PlasmaRoom Temperature6 hours~3% frontiersin.org
Dried Blood SpotRoom Temperature10 daysStable nih.govresearchgate.netresearchgate.netnih.govresearchgate.net
Rat Plasma39°C6 hours2.96% frontiersin.org
Plasma-70°CLong-termStable (Implied by storage protocols) frontiersin.org

Note: The data in this table is based on information from the provided snippets and may not represent comprehensive stability data under all possible conditions.

Mathematical Modeling and Pharmacokinetic-Pharmacodynamic (PK-PD) Integration

Mathematical models have been developed to jointly characterize the PK profiles of both osimertinib and this compound. nih.gov These models are designed to integrate data from various sources, including in vivo studies in mouse xenograft models. researchgate.netaacrjournals.org By describing the PK, PD (specifically, phosphorylated EGFR reduction), and efficacy (tumor volume changes) within these models, researchers can gain insights into the relationships between these factors. researchgate.netnih.gov The models account for differences in sensitivity across various cancer cell lines based on varying potency against different EGFR mutations (wild-type, sensitizing, and T790M mutant) and the level of phosphorylated EGFR reduction needed to impact tumor volume. researchgate.netnih.gov

Furthermore, mathematical modeling has been utilized to generate hypotheses regarding the differences observed in efficacy with various dosing regimens of irreversible EGFR inhibitors like osimertinib, and the potential for intermittent dosing. aacrjournals.org

Modeling the Relationship Between Pharmacokinetics, Pharmacodynamics, and Efficacy

Modeling the relationship between the pharmacokinetics, pharmacodynamics, and efficacy of this compound, in conjunction with its parent compound osimertinib, is a key aspect of understanding its therapeutic potential. This involves developing models that link the concentration-time profiles of both molecules to their effects on biological targets and, subsequently, to observed changes in tumor growth. researchgate.netaacrjournals.orgnih.gov

Studies have employed mathematical models to integrate PK data of both osimertinib and this compound with PD data, such as the reduction of phosphorylated EGFR, and efficacy data, such as tumor volume changes in xenograft models. researchgate.netaacrjournals.orgnih.gov These models aim to describe how the exposure of both the parent drug and its active metabolite translates into target engagement and ultimately influences tumor growth inhibition or regression. researchgate.netaacrjournals.org The models can account for factors like the irreversible binding mechanism of these compounds and the subsequent effects on target expression and tumor cell death rates. aacrjournals.org

The application of PK/PD/systems pharmacology principles in these models allows for a deeper understanding of the linkage between drug concentration and target engagement. aacrjournals.org This is particularly important for irreversible inhibitors where the duration of target modulation is crucial for efficacy. aacrjournals.orgnih.gov The models can also investigate how reduced target expression after repeat dosing impacts tumor growth. aacrjournals.org

Deconvolution of Parent and Metabolite Contributions to In Vivo Activity

A significant application of mathematical modeling in this compound research is the deconvolution of the relative contributions of the parent compound, osimertinib, and the active metabolite, this compound, to the observed in vivo activity. researchgate.netaacrjournals.org This is crucial because this compound is an active metabolite that circulates at levels approximately 10% of the parent compound at steady state in humans and retains the irreversible binding characteristic of osimertinib. aacrjournals.orgnih.govfda.gov Preclinical studies indicate that this compound can be more potent than osimertinib against certain EGFR-mutant cell lines, although with a reduced margin to wild-type EGFR activity. aacrjournals.orgtandfonline.com

Mathematical modeling provides a framework to assess the individual contributions of osimertinib and this compound to both pharmacodynamic effects and antitumor activity. researchgate.netaacrjournals.org By simultaneously modeling the PK of both molecules and their integrated effects on PD biomarkers and tumor growth, researchers can estimate the relative impact of each compound. researchgate.netaacrjournals.orgnih.gov

For example, studies have used modeling to understand how the pharmacokinetic profile of osimertinib and the exposure of this compound contribute to target engagement and the observed efficacy in xenograft models. aacrjournals.org Given that a significant fraction of the parent compound is converted to this compound, resulting in similar exposures of both molecules in some preclinical settings, the metabolite's contribution to pharmacodynamics and antitumor activity is expected to be significant based on its in vitro potency. aacrjournals.org

Investigational Contexts and Translational Insights of Az-5104

Role in Overcoming EGFR TKI Resistance Mechanisms (e.g., T790M)

Acquired resistance to first- and second-generation EGFR TKIs is a significant challenge in the treatment of NSCLC patients harboring activating EGFR mutations. The most common mechanism of this acquired resistance is the development of the EGFR T790M mutation wikipedia.orgnih.gov. AZ-5104 has demonstrated potent inhibitory activity against EGFR harboring this resistance mutation.

Preclinical studies have shown that this compound is a potent inhibitor of mutant EGFRs, including those with the L858R/T790M and T790M mutations mrc.ac.uklabsolu.calipidmaps.orgnih.gov. Its inhibitory concentration 50% (IC50) values against EGFR L858R/T790M and EGFR T790M are reported to be as low as 1-2 nM mrc.ac.uklabsolu.calipidmaps.orgnih.gov. This potency is comparable to or even greater than that of its parent compound, osimertinib, against these resistant forms wikipedia.orgresearcherslinks.comnih.govnih.govlabsolu.ca.

In cellular assays, this compound has been shown to decrease the proliferation of NSCLC cell lines, such as H1975 cells, which harbor both the L858R activating mutation and the T790M resistance mutation mrc.ac.uklabsolu.calipidmaps.orgnih.gov. The half-maximal growth inhibition (GI50) in H1975 cells is reported to be 24 nM nih.gov. Furthermore, in mouse xenograft models utilizing H1975 cells, this compound has been shown to reduce tumor growth labsolu.calipidmaps.orgnih.gov.

While this compound exhibits high potency against the T790M resistance mutation, it is important to note its selectivity profile. Compared to osimertinib, this compound exhibits a reduced selectivity margin against wild-type EGFR researcherslinks.commrc.ac.uklabsolu.ca. This characteristic distinguishes its activity profile from the higher selectivity for mutant forms over wild-type EGFR observed with osimertinib researcherslinks.comnih.gov.

The following table summarizes some of the reported in vitro inhibitory activity of this compound against various EGFR mutations:

EGFR MutationCell LineAssay TypeIC50 / GI50 (nM)Source
L858R/T790MH1975Inhibition<1, 1, 2 mrc.ac.uklipidmaps.org
L858R/T790MH1975Proliferation (GI50)24, 3.3 lipidmaps.orgnih.gov
T790MH1975Inhibition2 nih.govlabsolu.ca
L858R-Inhibition6 nih.govmrc.ac.uklabsolu.calipidmaps.org
Exon 19 deletionPC-9Inhibition2 nih.govmrc.ac.uklabsolu.calipidmaps.org
Exon 19 deletion/T790MPC-9VanRInhibition1 mrc.ac.uklabsolu.ca
L861Q-Inhibition1 nih.govmrc.ac.uklabsolu.calipidmaps.org
Wild-type EGFRLOVOInhibition33 nih.govmrc.ac.uklabsolu.calipidmaps.org
Wild-type EGFRH2073Inhibition53 mrc.ac.uklabsolu.calipidmaps.org

Investigational Potential in Specific NSCLC Subtypes (e.g., Exon 20 Insertions)

EGFR exon 20 insertion mutations represent a diverse group of uncommon EGFR alterations in NSCLC that are often associated with resistance to first- and second-generation EGFR TKIs wikidata.orgfrontiersin.orgdntb.gov.uanih.govguidetopharmacology.orgnih.gov. The investigational potential of this compound has been explored in this specific NSCLC subtype.

Preclinical studies, including those utilizing CRISPR-Cas9 engineered cell lines and patient-derived xenograft (PDX) models harboring clinically relevant EGFR exon 20 insertions, have evaluated the antitumor activity of this compound wikidata.orgfrontiersin.orgdntb.gov.uanih.govguidetopharmacology.orgnih.gov. These studies have demonstrated that both osimertinib and its metabolite this compound exhibit antitumor activity against NSCLC cells and tumors with exon 20 insertions wikidata.orgfrontiersin.orgdntb.gov.uanih.govguidetopharmacology.orgnih.gov.

In vitro studies using engineered cell lines with EGFR exon 20 insertion variants showed that this compound potently inhibited phosphorylation, cell growth, and proliferation guidetopharmacology.org. In vivo studies using PDX models also demonstrated sustained tumor growth inhibition of EGFR-mutant xenografts harboring prevalent exon 20 insertions when treated with osimertinib and this compound wikidata.orgnih.gov. These findings suggest that this compound contributes to the activity observed with osimertinib in models of EGFR exon 20 insertion-positive NSCLC wikidata.orgfrontiersin.orgdntb.gov.uanih.govguidetopharmacology.orgnih.gov.

Modulation of Immune System Components (e.g., Th17 Lymphocytes)

Beyond its role as an EGFR inhibitor, research has also explored the effects of this compound on components of the immune system, particularly Th17 lymphocytes. Th17 cells are a subset of T helper cells involved in inflammatory processes and immunity guidetopharmacology.orgmrc.ac.ukguidetopharmacology.org.

Studies have investigated the interaction of this compound with RORγ and RORγT, nuclear receptors that play a crucial role in the differentiation and function of Th17 lymphocytes invivochem.cnguidetopharmacology.orgmrc.ac.uknih.gov. Interestingly, this compound was identified as a compound with RORγ agonist activity in a reporter cell line model invivochem.cnguidetopharmacology.orgnih.gov. Molecular docking analysis suggested that this compound could bind to the ligand-binding domain of RORγ/RORγT invivochem.cnguidetopharmacology.orgnih.gov.

However, further analysis in Th17 cells revealed a different biological effect. This compound was found to downregulate the expression of RORγT and Th17-related cytokines, such as IL17A, IL17F, IL9, IL21, IL22, and CSF2, in a dose-dependent manner invivochem.cnguidetopharmacology.org. This effect was not observed for FOXP3 and IL23A guidetopharmacology.org. Investigations into the underlying mechanism suggested that the observed effects in Th17 cells are likely mediated by this compound's ability to inhibit downstream elements of EGFR signaling, rather than direct binding to the RORγT ligand-binding domain in these cells invivochem.cnguidetopharmacology.orgnih.gov.

Specifically, this compound treatment in CD4+ cells differentiating towards Th17 lymphocytes resulted in a strong inhibition of phosphorylation levels of pSRC, pERK1/2, and pSTAT3, which are downstream signaling molecules of EGFR invivochem.cnguidetopharmacology.orgnih.gov. This inhibition of key signaling pathways appears to be responsible for the observed reduction in RORγT expression and Th17 cytokine production invivochem.cnguidetopharmacology.orgnih.gov.

This dichotomous nature of this compound, acting as a RORγ agonist in one context while inhibiting RORγT expression and Th17 function via EGFR pathway inhibition in Th17 cells, highlights the complex interplay between EGFR signaling and immune regulation invivochem.cnguidetopharmacology.orgnih.gov. These findings may have implications for understanding the effects of EGFR inhibitors on the immune system.

Broader Implications for Research into Irreversible Kinase Inhibitors

This compound is characterized as an irreversible EGFR inhibitor invivochem.cnnih.govnih.gov. Its profile and the research conducted on it contribute to the broader understanding of irreversible kinase inhibitors. Irreversible inhibitors form a covalent bond with their target protein, leading to prolonged inhibition invivochem.cnnih.govnih.gov.

Furthermore, the investigation into this compound's activity against various EGFR mutations, including resistance mutations and uncommon insertions, informs the design and evaluation of next-generation irreversible EGFR TKIs nih.govwikidata.orgnih.govnih.gov. The challenges posed by mutations like exon 20 insertions underscore the need for inhibitors with improved profiles against these variants wikidata.orgnih.govguidetopharmacology.orgnih.gov. The preclinical data on this compound in this context contribute to the ongoing research efforts to develop more effective irreversible inhibitors for difficult-to-treat NSCLC subtypes.

The observed modulation of immune components by this compound also has broader implications for research into irreversible kinase inhibitors. It highlights the potential for these targeted therapies to influence the immune microenvironment, which is an increasingly important aspect of cancer treatment invivochem.cnguidetopharmacology.org. Understanding these off-target or pathway-mediated effects is crucial for the development of kinase inhibitors with optimized efficacy and potential synergistic interactions with immunotherapies.

Emerging Research Areas and Future Perspectives for Az-5104 Studies

Exploration of Unidentified Molecular Interactions and Pathways

Future research will likely focus on delineating the full spectrum of molecular interactions and signaling pathways modulated by AZ-5104, beyond its primary activity on EGFR. As a potent inhibitor, this compound demonstrates significant activity against various EGFR mutations, including T790M, L858R, and exon 19 deletions, but is noted to have a lower selectivity margin against wild-type (WT) EGFR compared to its parent compound, osimertinib. aacrjournals.orgmedchemexpress.com Biochemical assays have confirmed that this compound is more potent than osimertinib against both mutant and wild-type EGFR. drugbank.com Its activity extends to other members of the HER family, such as HER2 and HER4, as well as other kinases like ACK1 and BLK, at clinically achievable concentrations. fda.govbiocrick.com

A particularly intriguing area for future exploration is the dichotomous activity of this compound. One study identified this compound as an agonist for the RAR-related orphan receptor gamma (RORγ), a nuclear receptor involved in metabolic processes and immune cell development. nih.gov Molecular docking experiments confirmed that this compound fits within the ligand-binding domain of RORγ. nih.gov However, the same study revealed that in T helper 17 (Th17) cells, this compound paradoxically downregulates the expression of RORγT (a T-cell specific isoform) and Th17-related cytokines. nih.gov This effect is attributed to the inhibition of downstream elements of the EGFR signaling pathway, specifically the SRC-ERK-STAT3 axis. nih.govresearchgate.net This dual activity—acting as a direct agonist on one receptor while inhibiting a pathway that controls the expression of a related isoform—highlights a complex signaling interplay that warrants further investigation.

Future studies could employ proteomic and phosphoproteomic approaches to map the global kinome inhibition profile of this compound in various cancer cell lines. This would provide a comprehensive understanding of its off-target effects and could uncover novel mechanisms of action or resistance, as well as identify potential combination therapy strategies.

Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases and Cell Lines

Target/Cell LineMutation StatusIC50 / GI50 (nM)Research Context
EGFRL858R/T790M<1 - 2Potent inhibition of dual-mutant EGFR. caymanchem.comselleckchem.com
EGFRL858R6Inhibition of sensitizing EGFR mutation. selleckchem.com
EGFRL861Q1Potent inhibition of a less common EGFR mutation. selleckchem.com
EGFRWild-Type25 - 33Activity against wild-type EGFR, indicating a lower selectivity margin. caymanchem.comselleckchem.com
ErbB4Not Applicable7Off-target activity on another HER family member. medchemexpress.com
H1975 Cell LineL858R/T790M2 - 24Inhibition of cell viability and EGFR phosphorylation in NSCLC cells. caymanchem.comselleckchem.com
PC-9 Cell LineExon 19 Deletion2Potent activity against cells with common sensitizing mutation. selleckchem.com
LoVo Cell LineWild-Type33Activity in a wild-type EGFR colorectal cancer cell line. biocrick.com

Development and Application of Novel Preclinical Models

The development and use of sophisticated preclinical models are crucial for evaluating the efficacy of this compound and understanding its in vivo behavior. Traditional preclinical research has utilized various xenograft models to demonstrate the anti-tumor effects of this compound. aacrjournals.org For instance, studies in mouse xenograft models using the H1975 non-small cell lung cancer (NSCLC) cell line, which harbors both the L858R activating and T790M resistance mutations, showed significant tumor growth reduction upon treatment with this compound. caymanchem.com Similar tumor regressions were observed in C/L858R and C/L+T transgenic mouse models. biocrick.comselleckchem.com

To better recapitulate the complexity and heterogeneity of human tumors, future research is moving towards more advanced models. Patient-derived xenograft (PDX) models, created by directly implanting patient tumor tissue into immunodeficient mice, are becoming increasingly important. crownbio.com These models better preserve the original tumor's architecture, molecular pathology, and drug response, offering a more patient-relevant platform for efficacy testing. crownbio.com

Furthermore, the use of CRISPR-Cas9 gene-editing technology has enabled the creation of bespoke cell lines with specific, clinically relevant mutations, such as EGFR exon 20 insertions. crownbio.com These engineered cell lines can be used for both in vitro screening and the subsequent development of cell line-derived xenograft models to test compounds like this compound against rare mutations that lack effective treatments. crownbio.com The application of these novel preclinical models will be instrumental in identifying new indications for this compound and for exploring its efficacy in combination with other targeted agents.

Table 2: Preclinical Models Used in this compound Research

Model TypeSpecific ModelKey FindingsReference
Cell Line-Derived XenograftH1975 NSCLC ModelDemonstrated reduction in tumor growth. caymanchem.com
Cell Line-Derived XenograftA431 ModelUsed as a model for wild-type EGFR activity. aacrjournals.org
Transgenic Mouse ModelC/L858R and C/L+T MiceInduced significant and sustained tumor regression. biocrick.comselleckchem.com
Genetically Engineered ModelsCRISPR-Cas9 Engineered Cell Lines (EGFR Exon 20)Enabled testing against rare mutations; this compound showed potent inhibition. crownbio.com
Patient-Derived Xenograft (PDX)NSCLC PDX ModelsHighlighted as a more patient-relevant model for future efficacy studies. crownbio.com

Integration with Advanced Computational and Systems Biology Approaches

Future research will likely expand the use of these in silico methods. Molecular docking simulations, which were used to predict the binding of this compound to the RORγ ligand-binding domain, can be applied more broadly to screen for other potential off-target interactions. nih.gov

Systems biology, which analyzes the complex interactions within biological systems, provides a holistic view of a drug's effect. columbia.edu By reconstructing and analyzing cellular networks—including signaling, metabolic, and protein-protein interaction networks—researchers can predict how inhibiting a specific node, such as EGFR, might perturb the entire system. columbia.edu This approach is particularly relevant for understanding the dual effects of this compound on the EGFR and RORγ pathways. nih.gov Integrating multi-omics data (genomics, proteomics, metabolomics) from preclinical models into these computational frameworks will be essential for building predictive models of drug response and for identifying biomarkers that can guide clinical application. psl.eu These advanced computational strategies will be critical in moving from a single-target view to a systems-level understanding of this compound's mechanism of action, ultimately accelerating its translation into more effective and personalized cancer therapies.

Q & A

Q. What are the critical biochemical properties of AZ-5104 for in vitro and in vivo studies?

Answer: this compound (C27H31N7O2, MW 485.58) is the active metabolite of osimertinib (AZD-9291) and exhibits inhibitory activity against EGFR mutations (e.g., L858R/T790M, IC50 = 1–3.3 nM) and wild-type EGFR (IC50 = 53–80 nM) . Key properties include:

  • Solubility : Soluble in DMSO, slightly in ethanol, insoluble in water .
  • Storage : Stable at -20°C in anhydrous, light-protected conditions; solutions should be used within one month .
    These properties necessitate rigorous handling protocols to avoid degradation during experiments.

Q. How should researchers mitigate matrix effects during this compound quantification in biological samples?

Answer: Matrix effects (e.g., plasma or urine) can alter recovery rates. For example:

Concentration (ng/mL)Matrix Effect (%)Recovery (%)
2.090.196.7
58396.395.0
To minimize variability:
  • Use matrix-matched calibration standards.
  • Validate recovery rates across concentrations (e.g., 2–583 ng/mL) using techniques like HPLC with hybrid porous materials (IL-HHPM) for enhanced extraction .

Advanced Research Questions

Q. What methodologies optimize this compound extraction and quantification in complex biological matrices?

Answer: The IL-HHPM-MCSCE-HPLC method is validated for simultaneous detection of this compound and osimertinib in human urine:

  • Adsorbent dosage : 8.0 mg IL-HHPM (specific surface area: 437.4 m²/g).
  • Extraction time : 9 minutes.
  • Linearity : 0.02–5.00 µg/mL (r ≥ 0.9997), accuracy (87.7–100.0% recovery), and precision (RSD ≤ 7.0%) .
    This method reduces adsorbent use and time while maintaining sensitivity for trace-level analysis.

Q. How can contradictory efficacy data for this compound across EGFR mutation models be resolved?

Answer: this compound shows variability in tumor regression (e.g., strong activity in C/L858R/T790M models but weaker effects in wild-type EGFR). Strategies include:

  • Dose-response profiling : Compare IC50 values across mutation-specific cell lines (e.g., ex19del vs. L861Q) .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Incorporate metabolite stability data (e.g., osimertinib’s plasma instability) to adjust dosing regimens .
  • Cross-validation : Use orthogonal assays (e.g., kinase inhibition vs. cell viability) to confirm target engagement .

Q. How does this compound’s polypharmacology influence target validation studies?

Answer: this compound inhibits non-EGFR targets (e.g., BTK, CDK, NMDA receptors), complicating mechanistic studies. To isolate EGFR-specific effects:

  • Selective inhibitor controls : Co-administer EGFR-specific inhibitors (e.g., gefitinib) to differentiate off-target effects.
  • CRISPR/Cas9 knockout : Validate results in EGFR-knockout cell lines.
  • Pathway analysis : Use transcriptomic profiling to identify EGFR-driven signaling nodes .

Q. What strategies address this compound’s instability in pharmacokinetic studies?

Answer: this compound’s stability varies by matrix (e.g., plasma vs. urine). Mitigation approaches include:

  • Stabilizing additives : Add protease inhibitors or antioxidants to biological samples.
  • Rapid processing : Use centrifugal spin-column extraction (MCSCE) within 9 minutes to minimize degradation .
  • Low-temperature storage : Preserve samples at -80°C immediately post-collection .

Methodological Best Practices

  • Data Reproducibility : Document detailed protocols for this compound preparation, including DMSO stock concentration and dilution steps .
  • Ethical Compliance : Adhere to institutional guidelines for handling synthetic compounds and disclosing conflicts of interest .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of in vitro, in vivo, and computational data) to resolve discrepancies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.